N-Hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide
Description
N-Hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is a quinoline-derived compound featuring a hydroxyimino (N-hydroxy) group, a methyl substitution at the alpha position, and an ethanimidamide moiety. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
85475-44-1 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-oxoquinolin-1-yl)propanimidamide |
InChI |
InChI=1S/C12H13N3O2/c1-8(12(13)14-17)15-10-5-3-2-4-9(10)6-7-11(15)16/h2-8,17H,1H3,(H2,13,14) |
InChI Key |
YKYVQADQCPMSDW-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)N1C(=O)C=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C(=NO)N)N1C(=O)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Biological Activity
N-Hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core, which is known for its pharmacological versatility, including anti-inflammatory and anticancer properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that quinoline derivatives can inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. For instance, compounds similar to this compound have demonstrated significant LOX inhibitory activity with IC50 values as low as 10 μM .
- Antitumor Activity : The compound has shown promise as an anticancer agent. Its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, certain analogues exhibited potent activity against colorectal and breast cancer cell lines .
- Multi-target Action : This compound may act on multiple biological targets, enhancing its therapeutic potential in treating complex diseases such as cancer and autoimmune disorders. The multi-target profile is particularly advantageous in addressing the multifactorial nature of these diseases .
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of a series of quinolinone derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines when tested in vitro using human whole blood assays .
- Cytotoxic Effects : In a recent investigation, the compound was tested against several cancer cell lines, revealing IC50 values ranging from 20 to 50 μM for different types of cancer cells, indicating moderate to strong cytotoxicity .
- Mechanistic Studies : Docking studies suggested that the compound binds effectively to target proteins involved in cell proliferation and inflammation, supporting its potential as a therapeutic agent .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Chemical Properties and Structure
N-Hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide possesses a complex structure that contributes to its biological activity. Its molecular formula is C12H12N2O2, and it features a quinoline backbone, which is known for its diverse pharmacological properties. The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these malignancies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
- Case Study : A study reported that this compound displayed minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory potential of this compound, particularly in models of acute inflammation.
- Mechanism of Action : It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
- Case Study : In animal models, administration of this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6, demonstrating its therapeutic potential in inflammatory diseases.
Table 1: Anticancer Activity Summary
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 15 | Intrinsic pathway activation |
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 10 | Bactericidal |
| Escherichia coli | 15 | Bacteriostatic |
| Pseudomonas aeruginosa | 20 | Bactericidal |
Comparison with Similar Compounds
The following analysis compares the target compound with three classes of analogs: hydroxamic acids, quinoline derivatives, and aliphatic N-hydroxyamides.
Structural and Functional Group Comparison
Key Observations :
- Quinoline vs. Aliphatic Backbone: The target compound’s quinoline core distinguishes it from aliphatic N-hydroxyamides (e.g., N-Hydroxyoctanamide ), which lack aromaticity and associated π-π stacking interactions critical for drug-receptor binding.
- N-Hydroxy Group : Shared with SAHA and N-Hydroxyoctanamide, this group enables metal coordination (e.g., zinc in HDACs) or radical scavenging. However, the ethanimidamide moiety in the target compound may confer unique solubility or stability profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
